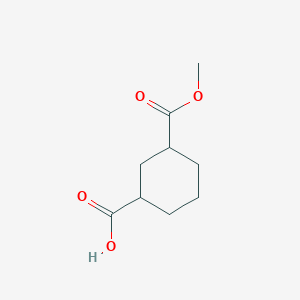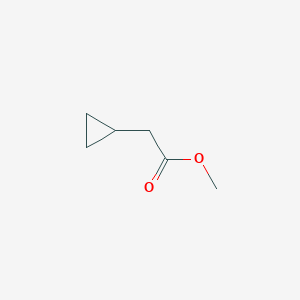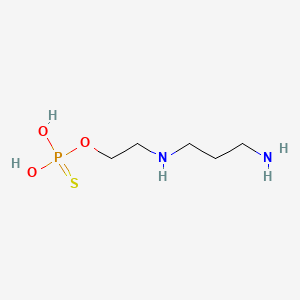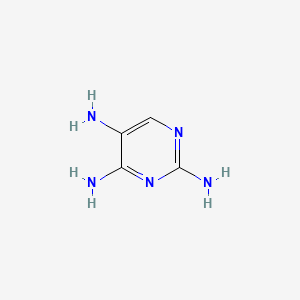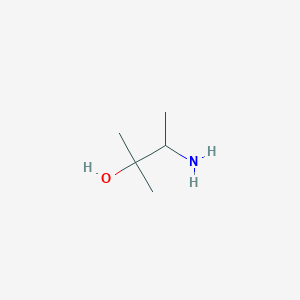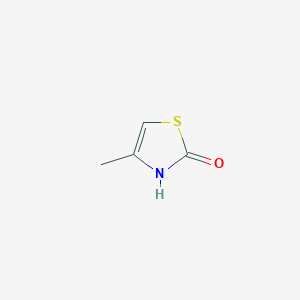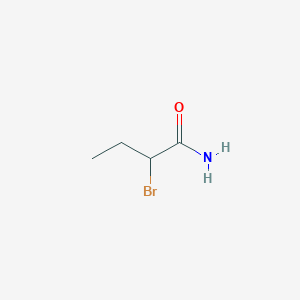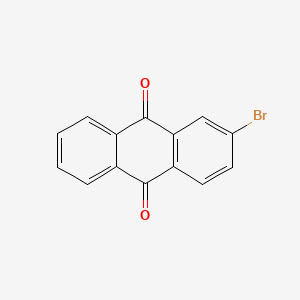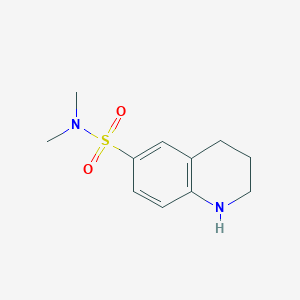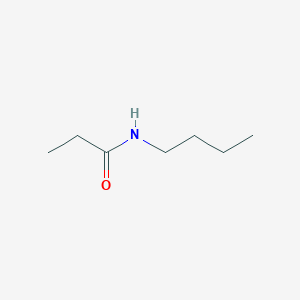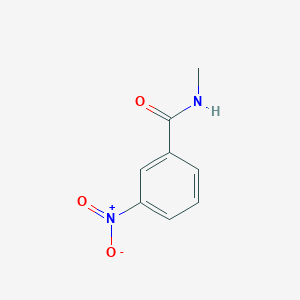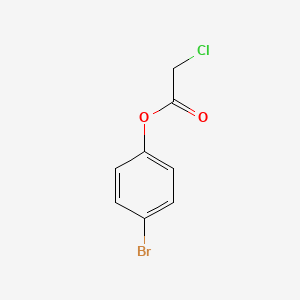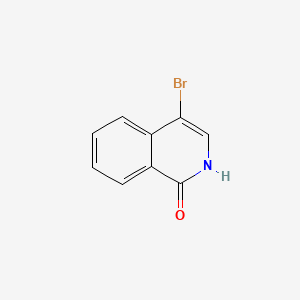
4-溴异喹啉-1(2H)-酮
描述
Synthesis Analysis
The synthesis of 4-Bromoisoquinolin-1(2H)-one involves a selective synthesis process. 2-Alkynyl benzyl azides smoothly underwent an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .Molecular Structure Analysis
The molecular structure of 4-Bromoisoquinolin-1(2H)-one is represented by the formula C9H6BrNO . It is a part of the isoquinoline alkaloids family, which is a large group of natural products .Chemical Reactions Analysis
The chemical reactions involving 4-Bromoisoquinolin-1(2H)-one are complex and involve multiple steps. The transition metal catalysed synthesis of substituted isoquinolin-1(2H)-one derivatives has received attention . The cyclisation of 2-alkynyl benzyl azides is a key step in the synthesis .Physical And Chemical Properties Analysis
4-Bromoisoquinolin-1(2H)-one has a molecular weight of 224.054. It has a density of 1.7±0.1 g/cm3 and a boiling point of 408.0±45.0 °C at 760 mmHg . The melting point is not available .科学研究应用
Organic Synthesis
4-Bromoisoquinolin-1-ol serves as a versatile intermediate in organic synthesis. Its bromine atom can undergo various palladium-catalyzed coupling reactions, making it valuable for constructing complex organic molecules. For instance, it can be used in the selective synthesis of isoquinoline and isoquinolone derivatives, which are frameworks present in many natural products and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, 4-Bromoisoquinolin-1-ol is utilized for the synthesis of compounds with potential therapeutic applications. Its structure is a key scaffold in the development of molecules with anticancer, antibacterial, and antiviral properties. The bromine substituent offers a reactive site for further functionalization, leading to a wide array of biologically active compounds .
Catalysis
This compound finds use in catalysis, particularly in reactions that form carbon-heteroatom bonds. The bromine atom in 4-Bromoisoquinolin-1-ol can act as a leaving group in catalytic cycles, facilitating the introduction of various nucleophiles to the isoquinoline ring. This property is exploited in the development of new catalytic methods for constructing heterocyclic compounds .
Material Science
In the field of material science, 4-Bromoisoquinolin-1-ol is explored for its potential in creating novel materials. Its rigid planar structure and halogenated nature make it a candidate for designing organic semiconductors and photovoltaic materials. Researchers investigate its incorporation into polymers and small molecules to enhance electronic properties .
Green Chemistry
The compound’s reactivity is harnessed in green chemistry approaches to synthesize quinoline derivatives. These methods aim to reduce the environmental impact of chemical processes by minimizing hazardous reagents and waste. 4-Bromoisoquinolin-1-ol can be used in solvent-free conditions, microwave-assisted reactions, and other eco-friendly synthetic routes .
Analytical Standards
4-Bromoisoquinolin-1-ol is also important in analytical chemistry as a standard for method development and calibration. Its well-defined structure and properties allow for its use in high-precision analytical techniques, such as mass spectrometry and NMR, to ensure accurate and reliable data analysis .
安全和危害
未来方向
The future directions for 4-Bromoisoquinolin-1(2H)-one research could involve exploiting the bioactive natural scaffold for plant disease management . There is also potential for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
属性
IUPAC Name |
4-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPUFLIYIMVOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312971 | |
| Record name | 4-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoquinolin-1(2H)-one | |
CAS RN |
3951-95-9 | |
| Record name | 3951-95-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

